![molecular formula C10H16ClNO2 B1477103 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098090-20-9](/img/structure/B1477103.png)

3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Descripción general

Descripción

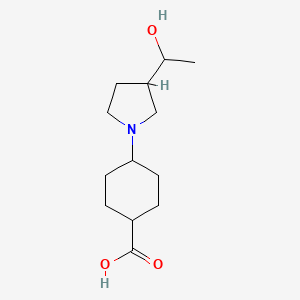

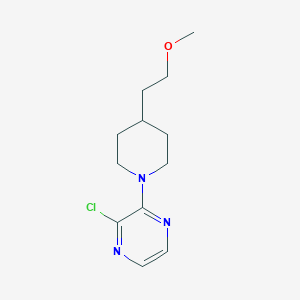

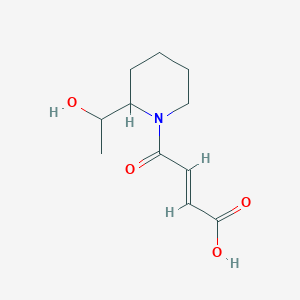

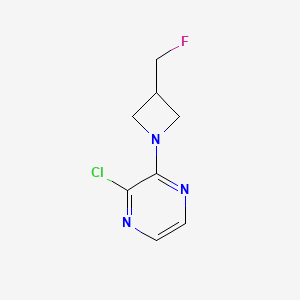

The compound “3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one” is a complex organic molecule. It contains a 3-azabicyclo[3.1.1]heptane moiety, which is a type of nitrogen-containing bicyclic structure . This structure is found in many biologically active compounds, including some alkaloids .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a 3-azabicyclo[3.1.1]heptane core with a methoxy group at the 6-position, a chloro group at the 3-position, and a propanone group also attached to the 3-position .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of the methoxy, chloro, and propanone groups could potentially allow for a variety of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

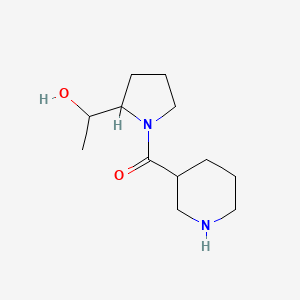

Synthesis of Tropane Alkaloids

The compound is used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Stereochemical Control

The compound is used in methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture .

Desymmetrization Process

The compound is used in a desymmetrization process starting from achiral tropinone derivatives .

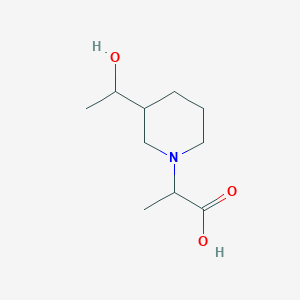

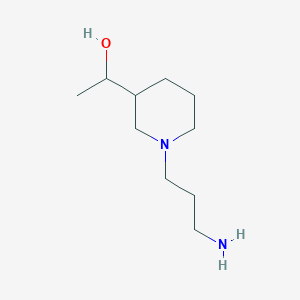

Building Block for Further Selective Derivatization

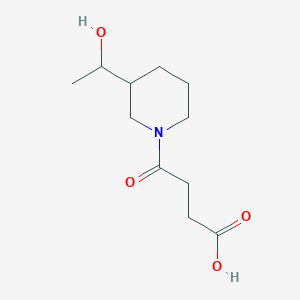

The compound is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives .

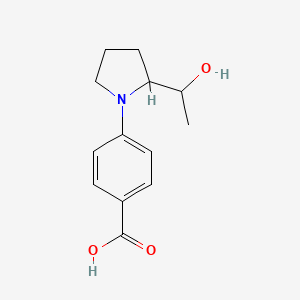

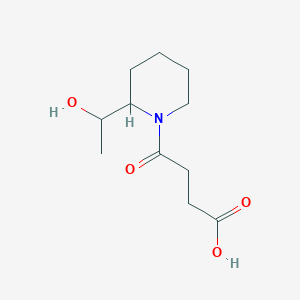

Synthesis of Antihistamine Drugs

The compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine fragment .

Pharmaceutical Testing

The compound is used for pharmaceutical testing due to its high-quality reference standards .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the 3-azabicyclo[311]heptane core of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

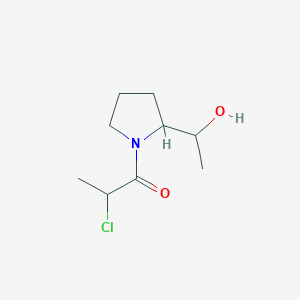

Mode of Action

The exact mode of action of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the compound was synthesized by reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the compound was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring .

Result of Action

The molecular and cellular effects of the action of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the incorporation of the compound into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties .

Propiedades

IUPAC Name |

3-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO2/c1-14-10-7-4-8(10)6-12(5-7)9(13)2-3-11/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJXASYIDMSOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC1CN(C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.